1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene
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Overview
Description
1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene is an organic compound with the molecular formula C16H17BrOS. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a phenoxybutyl group via a sulfanyl linkage.
Preparation Methods
The synthesis of 1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Phenoxybutyl Intermediate: This step involves the reaction of 4-bromobutanol with phenol in the presence of a base to form 4-phenoxybutanol.
Sulfanylation: The 4-phenoxybutanol is then reacted with a thiol compound to introduce the sulfanyl group, forming 4-phenoxybutyl sulfide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction can convert the sulfanyl group back to a thiol.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to new drugs.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene can be compared with similar compounds such as:
4-Bromophenyl Methyl Sulfone: This compound also contains a bromine atom attached to a benzene ring but differs in the presence of a methyl sulfone group instead of a phenoxybutyl sulfanyl group.
1-Bromo-4-(pentafluorosulfanyl)benzene: This compound features a pentafluorosulfanyl group, which imparts different chemical properties compared to the phenoxybutyl sulfanyl group.
Properties
IUPAC Name |
1-bromo-4-(4-phenoxybutylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrOS/c17-14-8-10-16(11-9-14)19-13-5-4-12-18-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAYINPFGYDVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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